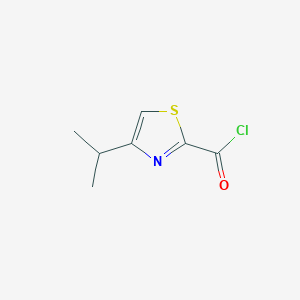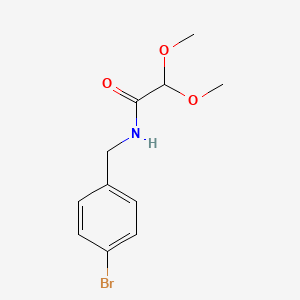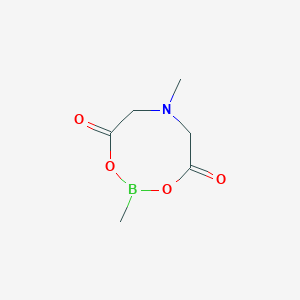
4-Isopropylthiazole-2-carbonyl chloride
Overview
Description
4-Isopropylthiazole-2-carbonyl chloride is an important chemical compound in the field of organic synthesis. It is widely used as a reagent in the preparation of various biologically active molecules. The compound is also known as thiazole-2-carbonyl chloride and has the chemical formula C6H7ClNOS.
Scientific Research Applications
Quality Control in Pharmaceutical Synthesis
4-Isopropylthiazole-2-carbonyl chloride's analogs, such as 3-phenyl-5-methylisoxazole-4-carbonyl chloride, are used in the pharmaceutical industry for quality control during drug synthesis. A study by Vtorov et al. (1985) describes the use of high-performance liquid chromatography for the quantitative determination of this compound in the industrial synthesis of oxacillin (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).
Catalysis in Organic Chemistry
Compounds related to this compound, like N-heterocyclic carbene copper chloride complexes, are used as catalysts in organic synthesis. Jurkauskas, Sadighi, and Buchwald (2003) demonstrated the application of such complexes in the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting their significance in the field of catalysis (Jurkauskas, Sadighi, & Buchwald, 2003).
Synthesis of Isoxazole and Azole Derivatives
Efimov et al. (2016) researched the synthesis of assemblies of isoxazole and azoles based on 1,3-dipolar cycloaddition reactions of enamines with nitrile oxides. This research indicates the relevance of compounds like this compound in generating structurally diverse and potentially biologically active isoxazole derivatives (Efimov, Shafran, Volkova, Beliaev, Slepukhin, & Bakulev, 2016).
Antimicrobial and Antitubercular Research
In pharmaceutical research, derivatives of this compound have been studied for their potential antimicrobial and antitubercular properties. Mallikarjuna et al. (2009) synthesized a series of 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives, evaluating their effectiveness against bacterial, fungal, and tuberculosis infections (Mallikarjuna, Sastry, Kumar, Rajendraprasad, Chandrashekar, & Sathisha, 2009).
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXVFASHGWQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727187 | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-59-2 | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B1509754.png)








![7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1509815.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1509817.png)
![(1R,3S,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)
![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B1509822.png)
